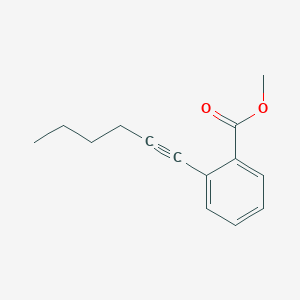

Methyl 2-(hex-1-ynyl)benzoate

Descripción general

Descripción

Methyl 2-(hex-1-ynyl)benzoate is an organic compound with the chemical formula C₁₄H₁₆O₂ . It belongs to the class of esters and is characterized by its unique structure, which includes a hex-1-ynyl group attached to a benzoate moiety. The compound appears as a colorless liquid that is poorly soluble in water but miscible with organic solvents .

Aplicaciones Científicas De Investigación

1. Organic Synthesis and Cyclization Reactions

Methyl 2-(hex-1-ynyl)benzoate is used in organic synthesis, particularly in cyclization reactions. For example, it undergoes cyclization with copper halides to synthesize 4-haloisocoumarins. Liang et al. (2007) showed that in the presence of copper(II) chloride, cyclization of o-(alk-1-ynyl)benzoates, including methyl 2-(hex-1-ynyl)benzoate, can be efficiently carried out, yielding products in moderate to excellent yields (Liang, Xie, & Li, 2007).

2. Catalyst Research

In catalyst research, derivatives of methyl benzoate, including methyl 2-(hex-1-ynyl)benzoate, have been studied for their reactivity. King and Strojny (1982) examined the reduction of methyl benzoate on yttrium oxide catalysts, providing insights into the catalytic processes involving benzoate esters (King & Strojny, 1982).

3. Synthesis of Phenolic Lipids

This compound has been used in the synthesis of polyunsaturated constituents of phenolic lipids. Tyman and Visani (1997) described the synthesis of various derivatives, demonstrating the compound's utility in creating complex lipid structures (Tyman & Visani, 1997).

4. Crystal Engineering

Methyl 2-(hex-1-ynyl)benzoate is involved in crystal engineering studies. Johnstone et al. (2010) investigated how high pressure could induce a phase transition in a compound structurally similar to methyl 2-(hex-1-ynyl)benzoate, highlighting its potential in studying the behavior of materials under varying conditions (Johnstone et al., 2010).

5. Synthesis of New Chemical Entities

It is used in the synthesis of new chemical entities with potential applications in various fields. For instance, Arrousse et al. (2021) synthesized new compounds using methyl 2-(hex-1-ynyl)benzoate derivatives for corrosion inhibition studies (Arrousse et al., 2021).

Safety and Hazards

As with any chemical compound, precautions should be taken when handling Methyl 2-(hex-1-ynyl)benzoate . It is essential to follow standard laboratory safety protocols, including wearing appropriate protective gear and working in a well-ventilated area. Detailed safety information can be found in the provided Material Safety Data Sheet (MSDS) .

Propiedades

IUPAC Name |

methyl 2-hex-1-ynylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-3-4-5-6-9-12-10-7-8-11-13(12)14(15)16-2/h7-8,10-11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCQESPRPRKMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(hex-1-ynyl)benzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3138596.png)

![3-(4-Amino-3-iodo-pyrazolo[3,4-d]pyrimidin-1-yl)-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B3138602.png)

![N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride](/img/structure/B3138607.png)

![(5-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetic acid](/img/structure/B3138615.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one](/img/structure/B3138623.png)

![3-[(2-Hydroxyethylamino)-methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B3138624.png)

![N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B3138689.png)